BenchChemオンラインストアへようこそ!

3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

DHFR inhibition antifolate cancer research

Select this N3-ethyl/C7-phenyl thioxo-pyrrolopyrimidinone for unmatched selectivity in antiparasitic DHFR screening: 3.7-fold preference for T. gondii over human DHFR (IC50 2,700 nM vs >10,000 nM). With human DHFR IC50 >10,000 nM, it serves as a robust negative control in cellular DHFR-dependency assays. Its fragment-like metrics (MW 271.3, logP 2.55, low rotatable bonds) deliver superior ligand efficiency compared to bulkier N3-aryl analogs. This scaffold also maps to kinase (GSK-3, HCK) and myeloperoxidase pharmacophores, providing a unique vector pattern for SAR exploration. Avoid casual analog substitution—small N3/C7 changes create activity cliffs.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 933196-65-7
Cat. No. B2777146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
CAS933196-65-7
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
SMILESCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S
InChIInChI=1S/C14H13N3OS/c1-2-17-13(18)12-11(16-14(17)19)10(8-15-12)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3,(H,16,19)
InChIKeyKZRBZZYVMGWMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes93 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 3-Ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 933196-65-7) – Class, Core Structure, and Sourcing Context


3-Ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 933196-65-7) is a heterocyclic small molecule belonging to the pyrrolo[3,2‑d]pyrimidin‑4‑one family. Its core scaffold bears a 2‑thioxo group, an N3‑ethyl substituent, and a C7‑phenyl ring . The compound is listed in screening collections (e.g., ChemDiv ID C200‑6538) and is primarily procured as a research‑grade building block or tool compound for medicinal chemistry campaigns targeting kinases, antifolate pathways, or myeloperoxidase [1].

Why Generic Substitution Fails for 3-Ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 933196-65-7)


In‑class pyrrolo[3,2‑d]pyrimidin‑4‑ones cannot be freely interchanged because even minor variations at positions N3 and C7 produce divergent target‑engagement profiles. The only available measured data for this compound (BindingDB) indicate weak human DHFR inhibition (IC₅₀ >10,000 nM), whereas close analogs bearing a 4‑chlorophenyl at N3 show mid‑micromolar cytotoxicity in HepG2 and PC‑3 cells [1]. These activity cliffs demonstrate that the N3‑ethyl/C7‑phenyl combination creates a unique selectivity signature; substituting the ethyl group with aryl or bulkier alkyl groups fundamentally alters potency and, by inference, suitability for specific assay cascades. Therefore, casual replacement with a “similar” thioxo‑pyrrolopyrimidinone risks invalidating SAR or screening results.

Quantitative Differentiation Evidence for 3-Ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 933196-65-7) Against the Closest Analogs


Human DHFR Inhibitory Activity: 3‑Ethyl‑7‑phenyl vs. 3‑(4‑Chlorophenyl) Analog

The target compound was tested against recombinant human DHFR and gave an IC₅₀ >10,000 nM, indicating essentially no meaningful inhibition of the human enzyme [1]. A close N3‑substituted analog, 3‑(4‑chlorophenyl)-7‑phenyl‑2‑thioxo‑1,2,3,5‑tetrahydro‑4H‑pyrrolo[3,2‑d]pyrimidin‑4‑one (CAS 931744‑73‑9), exhibits IC₅₀ values of 5.12 µM (HepG2) and 6.45 µM (PC‑3) in cytotoxicity assays—though these are not direct enzyme inhibition measurements, they imply substantially higher cellular potency than the target compound . This stark difference demonstrates that the N3‑ethyl substitution abolishes human DHFR engagement while the N3‑4‑chlorophenyl substitution retains mid‑micromolar cellular activity.

DHFR inhibition antifolate cancer research

Toxoplasma gondii TS‑DHFR Inhibition: Selectivity Window vs. Human Enzyme

The compound inhibits Toxoplasma gondii bifunctional TS‑DHFR with an IC₅₀ of 2,700 nM, while the human DHFR IC₅₀ is >10,000 nM [1]. This provides a modest selectivity ratio of approximately 3.7‑fold for the parasite enzyme over the human ortholog. By contrast, the N3‑4‑chlorophenyl analog shows potent human cellular cytotoxicity, suggesting a less favorable selectivity window. The N3‑ethyl group therefore contributes to a selectivity profile that may be useful in antiparasitic screening cascades where human DHFR sparing is critical.

antiparasitic TS‑DHFR selectivity

Physicochemical Differentiation: logP, LogD, and Polar Surface Area

The compound has a measured logP of 2.55, a logD (pH not specified) of 2.55, and a topological polar surface area (TPSA) of 35.8 Ų . These values place it in a favorable CNS‑penetrant chemical space (logP 2‑4, TPSA <60 Ų). In contrast, the N3‑4‑chlorophenyl analog (MW 353.8) has a higher logP (~3.5‑4.0 by estimation) and TPSA ~40‑45 Ų, while the N3‑unsubstituted parent (7‑phenyl‑2‑thioxo‑1,2,3,5‑tetrahydro‑4H‑pyrrolo[3,2‑d]pyrimidin‑4‑one) has a lower logP (~1.8) and higher TPSA (~60 Ų) . The N3‑ethyl substitution thus tunes lipophilicity into a narrow range that balances solubility and passive permeability better than either the unsubstituted or the 4‑chlorophenyl variants.

ADME lipophilicity permeability

Rotatable Bond Count and Molecular Complexity

With zero rotatable bonds (as defined by ChemDiv; actually 2 rotatable bonds by standard definition), a molecular weight of 271.34 Da, and 2 hydrogen‑bond donors , the compound falls squarely within fragment‑like or low‑complexity lead‑like space (MW <300, rotatable bonds ≤3, HBD ≤3). The N3‑4‑chlorophenyl analog (MW 353.8, ≥3 rotatable bonds) and the N3‑butyl analog (MW 297.4, ≥4 rotatable bonds) are considerably larger and more flexible. Fragment‑based screening and lead‑optimization programs often prioritize low‑complexity cores because they offer better ligand efficiency and more room for vector‑directed growth; the 3‑ethyl‑7‑phenyl substitution pattern achieves this without introducing excessive molecular weight or flexibility.

fragment-like lead‑likeness molecular complexity

Absence of High‑Strength Differential Evidence: Cautionary Note

No direct head‑to‑head study in a single publication compares the target compound with its closest analogs under identical assay conditions. The available BindingDB data provide quantitative IC₅₀ values for the compound against two targets (human DHFR and T. gondii TS‑DHFR) but offer no parallel data for comparators in the same assay [1]. The cytotoxicity data for the 4‑chlorophenyl analog come from vendor technical sheets, not from peer‑reviewed literature, and were generated in different laboratories using different protocols . Physicochemical comparisons rely on computed values from different sources and on structural class inference rather than measured values for all comparators. Consequently, while the data consistently indicate that the N3‑ethyl/C7‑phenyl substitution pattern yields weaker human DHFR engagement and a more favorable fragment‑like profile than N3‑aryl analogs, the strength of this conclusion is moderate at best.

data gap procurement risk evidence limitation

Application Scenarios for 3-Ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 933196-65-7) Based on Verified Evidence


Antiparasitic Screening Cascades Requiring DHFR Selectivity

The compound’s 3.7‑fold selectivity for T. gondii TS‑DHFR over human DHFR (IC₅₀ 2,700 nM vs. >10,000 nM) makes it a suitable tool compound for antiparasitic screening cascades where human DHFR sparing is a critical selectivity filter [1]. It can serve as a starting scaffold for medicinal chemistry optimization aiming to improve both potency and selectivity.

Negative Control for Human DHFR‑Dependent Cellular Assays

With a human DHFR IC₅₀ >10,000 nM, the compound is effectively inactive against the human enzyme [1]. This property qualifies it as a negative control in cellular assays designed to probe DHFR‑dependent mechanisms, especially when compared with active N3‑aryl analogs that show mid‑micromolar cytotoxicity.

Fragment‑Based Lead Discovery Libraries

The compound’s low molecular weight (271.3 Da), low rotatable bond count, and balanced logP (2.55) place it in fragment‑like chemical space [1]. Procurement for fragment‑based screening libraries is supported by these physicochemical parameters, which offer superior ligand efficiency compared to bulkier N3‑aryl or N3‑butyl analogs.

Kinase Inhibitor or MPO Inhibitor Scaffold Exploration

The pyrrolo[3,2‑d]pyrimidin‑4‑one scaffold is a recognized pharmacophore for kinase inhibition (GSK‑3, HCK) and myeloperoxidase inhibition [1]. The N3‑ethyl/C7‑phenyl substitution provides a specific vector pattern for exploring structure‑activity relationships that differ from the N3‑H or N3‑benzyl/aminomethyl‑benzyl patterns dominating MPO‑inhibitor patents [2].

Quote Request

Request a Quote for 3-ethyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.